molecular formula C14H16N4O B14071137 (6E)-6-(Ethylimino)-4-methyl-3-[2-(pyridin-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one CAS No. 10254-18-9

(6E)-6-(Ethylimino)-4-methyl-3-[2-(pyridin-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one

Cat. No.: B14071137
CAS No.: 10254-18-9
M. Wt: 256.30 g/mol
InChI Key: XGEOZUQNOKUHEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(ethylamino)-4-methyl-5-[2-(2-pyridinyl)diazenyl]- typically involves the diazotization of 2-aminopyridine followed by coupling with a phenolic compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt . The general steps are as follows:

    Diazotization: 2-aminopyridine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with a phenolic compound in an alkaline medium to form the azo compound.

Industrial Production Methods

Industrial production of such azo compounds often involves large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(ethylamino)-4-methyl-5-[2-(2-pyridinyl)diazenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Phenol, 2-(ethylamino)-4-methyl-5-[2-(2-pyridinyl)diazenyl]- involves its interaction with biological molecules through its azo group. The azo group can undergo reduction in biological systems to form amines, which can then interact with cellular components . The phenolic group can also participate in hydrogen bonding and other interactions with proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2-(ethylamino)-4-methyl-5-[2-(2-pyridinyl)diazenyl]- is unique due to its combination of a phenolic group, an ethylamino substituent, and a pyridinyl diazenyl group.

Properties

CAS No.

10254-18-9

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

2-(ethylamino)-4-methyl-5-(pyridin-2-yldiazenyl)phenol

InChI

InChI=1S/C14H16N4O/c1-3-15-12-8-10(2)11(9-13(12)19)17-18-14-6-4-5-7-16-14/h4-9,15,19H,3H2,1-2H3

InChI Key

XGEOZUQNOKUHEO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C(=C1)C)N=NC2=CC=CC=N2)O

Origin of Product

United States

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